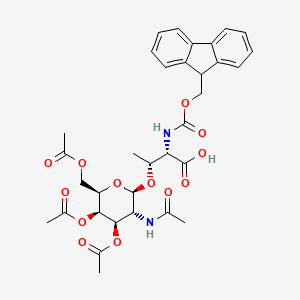

Fmoc-Thr(GalNAc(Ac)3-b-D)-OH

Description

Contextualization within O-Linked Glycosylation Studies

O-linked glycosylation is a widespread post-translational modification where a sugar molecule is attached to the hydroxyl group of a serine or threonine residue in a protein. nih.govresearchgate.net This process is fundamental to a vast array of biological functions, including protein folding, stability, and cell-cell recognition. researchgate.netnih.gov The initial step in mucin-type O-glycosylation, the most common form, is the attachment of a single N-acetylgalactosamine (GalNAc) to a serine or threonine, forming the Tn antigen. nih.govglpbio.com Fmoc-Thr(GalNAc(Ac)3-β-D)-OH serves as a synthetic mimic of this crucial Tn antigen-threonine unit, allowing for the construction of glycopeptides that can be used to study the enzymes and pathways involved in O-glycan biosynthesis. glpbio.comnih.gov The dysregulation of O-glycosylation is a hallmark of various diseases, including cancer, making tools like this building block vital for research into disease pathology and the development of new therapeutic strategies. nih.gov

Role as a Glycosylated Amino Acid Building Block for Synthetic Glycopeptides

The chemical synthesis of glycopeptides presents significant challenges due to the complexity and lability of the glycosidic bond. The "building block" approach, utilizing pre-formed glycosylated amino acids like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH, has become the most versatile and widely adopted strategy. nih.govthieme-connect.de This method circumvents the difficulties of introducing the carbohydrate moiety onto a pre-assembled peptide chain. nih.govthieme-connect.de

The Fmoc protecting group is readily cleaved under mild basic conditions, which are compatible with the stability of the O-glycosidic linkage, especially when the sugar hydroxyls are protected with acetyl groups. nih.gov These acetyl groups also enhance the stability of the molecule to the acidic conditions often used for final deprotection of the peptide side chains. nih.gov This compatibility allows for the sequential addition of these glycosylated building blocks during solid-phase peptide synthesis, enabling the creation of well-defined glycopeptides with precise glycosylation sites. nih.govrsc.org The resulting synthetic glycopeptides are invaluable for a range of applications, including immunological studies, enzyme substrate specificity investigations, and structural biology. nih.gov

Significance of Threonine Glycosylation in Chemical Glycopeptide Design

Threonine, alongside serine, is a primary site for O-linked glycosylation in proteins. The presence of a methyl group on the β-carbon of threonine, as opposed to the hydrogen in serine, can influence the local conformation of the peptide backbone and the presentation of the attached glycan. researchgate.net This structural nuance can have significant implications for biological recognition events.

The design and synthesis of glycopeptides containing glycosylated threonine are therefore critical for accurately mimicking native glycoprotein (B1211001) structures and functions. By incorporating Fmoc-Thr(GalNAc(Ac)3-β-D)-OH into synthetic peptides, researchers can investigate the specific role of threonine-linked glycans in protein-carbohydrate interactions, enzymatic processing, and immune responses. nih.govresearchgate.net For instance, studies have shown that the amino acid sequence surrounding the glycosylation site, including the presence of proline residues, can influence the efficiency of the initial glycosylation step by polypeptide GalNAc-transferases. researchgate.net The ability to create synthetic glycopeptides with defined sequences and threonine glycosylation allows for systematic studies of these structure-activity relationships.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 133575-43-6 | glpbio.comavantorsciences.com |

| Molecular Formula | C33H38N2O13 | glpbio.comavantorsciences.com |

| Molecular Weight | 670.67 g/mol | avantorsciences.comiris-biotech.de |

| Appearance | White to off-white solid | |

| Purity | ≥97% by HPLC | |

| Storage Temperature | -20°C | iris-biotech.desigmaaldrich.com |

| Solubility | Soluble in DMSO | glpbio.com |

Structure

2D Structure

Properties

Molecular Formula |

C33H38N2O13 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |

InChI Key |

OXLCJWGAUPPZQJ-ZJFLVNNCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Origin of Product |

United States |

Synthesis Methodologies for Fmoc Thr Galnac Ac 3 β D Oh

Glycosylation Reaction Strategies for β-Anomeric Linkage Formation

The creation of the O-glycosidic bond between the GalNAc sugar and the threonine side chain is a pivotal step in the synthesis of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH. Achieving high stereoselectivity for the β-anomer is a significant chemical challenge. Various glycosylation strategies have been developed to address this, with the Koenigs-Knorr reaction and its modifications being a cornerstone method.

Koenigs-Knorr Reaction Adaptations for β-Stereoselectivity

The Koenigs-Knorr reaction, one of the oldest and most established methods for glycosidic bond formation, involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. nih.govwikipedia.org In its classical form, it utilizes glycosyl bromides or chlorides as donors and silver or mercury salts as promoters. wikipedia.orgcolab.ws

A key factor in directing the stereochemical outcome of the Koenigs-Knorr reaction is the nature of the protecting group at the C-2 position of the glycosyl donor. wikipedia.org In the case of the synthesis of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH, the N-acetyl group at the C-2 position of the N-acetylgalactosamine donor plays a crucial role in a phenomenon known as "neighboring group participation." wikipedia.org

The reaction mechanism proceeds through the formation of an oxocarbenium ion intermediate. The participating N-acetyl group at C-2 can attack the anomeric center intramolecularly, forming a bicyclic oxazolinium ion intermediate. This intermediate effectively shields the α-face of the anomeric carbon. Subsequent nucleophilic attack by the hydroxyl group of the Fmoc-threonine acceptor can then only occur from the β-face, leading to the exclusive or predominant formation of the desired 1,2-trans-glycoside, which in this case is the β-anomer. wikipedia.org

Several modifications to the classical Koenigs-Knorr conditions have been developed to improve yields and stereoselectivity. These include the use of various promoters and additives.

| Promoter System | Typical Conditions | Outcome |

| Silver(I) oxide (Ag₂O) | Dichloromethane (DCM) or other non-polar solvents | Promotes glycosylation, often used in classical setups. nih.gov |

| Silver triflate (AgOTf) | Often used with a base like collidine or lutidine | Highly reactive promoter, can drive reactions to completion. researchgate.net |

| Mercury(II) cyanide (Hg(CN)₂) | Nitromethane/benzene | A classical promoter, effective but toxic. |

| Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Catalytic amounts with Ag₂O | Can significantly accelerate the reaction rate. nih.gov |

Table 1: Examples of Promoter Systems Used in Koenigs-Knorr Type Glycosylations

The synthesis of N-α-Fmoc-protected glycosides of serine and threonine using glycosyl bromides and a modified Koenigs-Knorr reaction has been reported as a viable strategy for producing building blocks for solid-phase glycopeptide synthesis. acs.org

Other Glycosylation Approaches for β-Anomer Formation

While the Koenigs-Knorr reaction is a powerful tool, other glycosylation methods can also be employed to generate β-linked glycoamino acids. These methods often utilize different types of glycosyl donors with varying leaving groups at the anomeric position.

One such approach involves the use of glycosyl trichloroacetimidates . These donors, activated by a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), are highly reactive and can provide good yields and stereoselectivity. The stereochemical outcome is again influenced by the C-2 participating group. A recent study reported β-selective glycosylation of trichloroacetimidate (B1259523) donors catalyzed by a pyrrylium catalyst. nih.gov

Glycosyl phosphates have also emerged as effective donors for stereoselective glycosylation. nih.gov Activation with a suitable promoter allows for the formation of the glycosidic linkage, and with a participating group at C-2, high β-selectivity can be achieved. Research has shown that glycosylation with glycosyl diphenyl phosphate (B84403) donors in the presence of a bis-thiourea catalyst can lead to excellent yields and β-anomeric stereoselectivity with amino acid acceptors like serine and threonine. nih.gov

Protecting Group Chemistry in Compound Synthesis

The successful synthesis of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH is critically dependent on a well-defined protecting group strategy. Multiple functional groups on both the amino acid and the carbohydrate must be selectively masked and deprotected throughout the synthetic sequence.

Fluorenylmethyloxycarbonyl (Fmoc) Protection of the α-Amino Group

The α-amino group of threonine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.goviris-biotech.de Its key advantage is its stability to acidic conditions while being readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). iris-biotech.denumberanalytics.com This orthogonality allows for the selective deprotection of the α-amino group during peptide chain elongation without affecting acid-labile side-chain protecting groups. iris-biotech.de The use of Fmoc-protected amino acids is compatible with the synthesis of complex glycopeptides. nih.govtandfonline.com

Acetyl (Ac) Protection of Carbohydrate Hydroxyl Groups

The hydroxyl groups of the N-acetylgalactosamine moiety are typically protected as acetyl (Ac) esters. Acetyl groups are relatively stable to the mildly acidic and basic conditions encountered during many synthetic transformations, including the conditions for Fmoc-SPPS. nih.gov They also play a crucial role as participating groups in directing β-glycosylation, as discussed previously. The removal of the acetyl groups can be accomplished at the final stages of the synthesis using basic conditions, such as treatment with sodium methoxide (B1231860) in methanol (B129727) or methanolic ammonia. mobitec.com

Orthogonal Protecting Group Strategies for Selective Deprotection

The synthesis of a complex molecule like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH exemplifies the principle of orthogonal protection. iris-biotech.debiosynth.com This strategy involves the use of multiple protecting groups, each of which can be removed under specific reaction conditions without affecting the others. biosynth.com

In this case, the synthetic strategy employs a combination of base-labile (Fmoc) and other cleavable protecting groups (acetyl). This allows for a modular and controlled synthetic route. For instance, the Fmoc group can be removed to allow for peptide bond formation, while the acetyl groups on the sugar remain intact. The final deprotection of the acetyl groups can then be performed as one of the last steps.

The compatibility of the Fmoc/tBu strategy is a widely used orthogonal combination in peptide synthesis. iris-biotech.de While the threonine hydroxyl group is glycosylated in the target molecule, in other contexts, it might be protected with an acid-labile group like tert-butyl (tBu), which is resistant to the basic conditions used for Fmoc removal. iris-biotech.decreative-peptides.com This highlights the flexibility of orthogonal protecting group schemes in complex organic synthesis.

| Protecting Group | Protected Functionality | Cleavage Conditions | Orthogonal to |

| Fmoc | α-Amino group of Threonine | Piperidine in DMF (Base-labile) | Acetyl, tBu (Acid-labile) |

| Acetyl (Ac) | Hydroxyl groups of GalNAc | Sodium methoxide in methanol (Base-labile) | Can be removed under different basic conditions than Fmoc. |

Table 2: Orthogonal Protecting Groups in the Synthesis of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH

Challenges and Optimization in Compound Synthesis

A significant hurdle in the synthesis of glycosylated threonine building blocks is the control of stereochemistry at the anomeric carbon to selectively produce the β-isomer. The neighboring group participation (NGP) from the acetylated amino group at the C2 position of the galactose derivative typically directs the formation of the 1,2-trans-glycosidic bond, which results in the β-anomer. rsc.org

However, achieving high stereoselectivity can be complex, and often a mixture of α and β anomers is formed. rsc.org The choice of glycosyl donor, the amino acid acceptor, and the reaction conditions all play a crucial role in determining the stereochemical outcome. For instance, using methyl esters of the amino acid acceptor has been shown to be effective. rsc.orgrsc.org Researchers have explored various strategies to influence the anomeric ratio, including the use of different Lewis acids as promoters and varying the reaction solvent. For example, solvents like 1,2-dichloroethane (B1671644) (DCE) have been used in these glycosylation reactions. rsc.org While some methods are effective for producing the α-anomer, specific conditions can be tailored to favor the formation of the β-product. rsc.orgrsc.org

Optimizing the yield and purity of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH is paramount for its practical application in glycopeptide synthesis. A key strategy for improving the efficiency of the synthesis is the use of methyl-esterified amino acid acceptors, such as Fmoc-Thr-OMe, which can lead to higher yields of the desired glycosylated product. rsc.orgrsc.org

The reaction conditions, including the reaction time and the stoichiometry of the reactants, are critical variables that must be fine-tuned. For example, a shorter reaction time can favor the formation of the β-anomer and minimize the formation of byproducts. rsc.org The purification of the final product can also be challenging, particularly the separation of the α and β anomers, which may require careful chromatography. rsc.org

Recent studies have focused on developing more efficient and cost-effective synthetic routes. One approach involves the use of copper(II) trifluoromethanesulfonate (Cu(OTf)2) as a promoter in the glycosylation reaction. The table below summarizes the results of such an optimization study.

Table 1: Optimization of the Glycosylation of Fmoc-Thr-OMe

| Entry | Glycosyl Donor | Acceptor | Promoter | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | β-GalNAc(Ac4) | Fmoc-Thr-OMe (5 equiv.) | Cu(OTf)2 (1 equiv.) | DCE | 1.6 | Fmoc-Thr[GalNAc(Ac)3-β-D]-OMe | 82 rsc.org |

| 2 | β-GalNAc(Ac4) | Fmoc-Thr-OMe (5 equiv.) | Cu(OTf)2 (1 equiv.) | DCE | 16 | Fmoc-Thr[GalNAc(Ac)3-α-D]-OMe | 39 rsc.org |

| 3 | β-GalNAc(Ac4) | Fmoc-Thr-OMe (5 equiv.) | Cu(OTf)2 (1 equiv.) | DCE | 16 | Fmoc-Thr[GalNAc(Ac)3-β-D]-OMe | 20 rsc.org |

As shown in the table, a short reaction time of 1.6 hours with a 5-fold excess of the Fmoc-Thr-OMe acceptor resulted in a high yield (82%) of the β-anomer. rsc.org In contrast, extending the reaction time to 16 hours led to the formation of a mixture of α and β anomers, with the α-anomer being the major product. rsc.org This highlights the critical role of reaction time in controlling the stereochemical outcome and maximizing the yield of the desired β-isomer.

Strategies for Incorporating Fmoc Thr Galnac Ac 3 β D Oh into Glycopeptides

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the most prevalent method for constructing glycopeptides due to its efficiency and amenability to automation. bachem.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. bachem.com

Fmoc-Based SPPS Methodologies for Glycopeptide Elongation

The Fmoc/tBu strategy is the preferred method for glycopeptide synthesis because the mild conditions used for Fmoc group removal are compatible with the acid-sensitive glycosidic bonds. nih.govnih.gov The synthesis cycle involves the deprotection of the N-terminal Fmoc group with a weak base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. bachem.comuci.edu

The incorporation of glycosylated amino acids like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH presents a challenge due to the steric hindrance of the bulky glycan moiety, which can lead to lower coupling efficiencies. rsc.org To overcome this, optimized protocols often employ longer coupling times, double couplings, or microwave-assisted synthesis to drive the reaction to completion. rsc.org The choice of resin is also critical; resins with low loading capacities and those that swell well in the reaction solvents are often preferred to minimize aggregation of the growing peptide chains. rsc.orgluxembourg-bio.com

Coupling Reagents and Conditions for Glycoamino Acid Incorporation

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered glycoamino acids. Carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), when used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), have been traditionally employed. peptide.com However, more efficient coupling reagents have been developed to minimize side reactions and improve yields.

Modern coupling reagents are often based on phosphonium (B103445) or aminium salts. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generate active esters that react efficiently. peptide.comsigmaaldrich.com For particularly difficult couplings involving bulky glycoamino acids, more potent activators like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often used. sigmaaldrich.com These reagents form highly reactive OAt esters, which can significantly improve coupling efficiency. sigmaaldrich.com The choice of base, typically diisopropylethylamine (DIPEA), is also crucial to control the reaction environment and minimize racemization.

Table 1: Common Coupling Reagents for Glycoamino Acid Incorporation

| Reagent | Full Name | Activating Group | Advantages |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | Efficient, widely used. |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | HOBt | Good for hindered couplings. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt | Highly reactive, less epimerization. peptide.com |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt | More reactive than HBTU. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure | Non-explosive, efficient. |

On-Resin Manipulations of the Glycan Moiety (e.g., deacetylation)

After the full peptide chain has been assembled, it is often necessary to modify the glycan portion while it is still attached to the solid support. A common manipulation is the deacetylation of the sugar hydroxyl groups. The acetyl protecting groups on the GalNAc moiety of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH are typically removed to expose the natural carbohydrate structure.

This deacetylation is generally achieved by treating the resin-bound glycopeptide with a basic solution. A common method involves the use of hydrazine (B178648) monohydrate in methanol (B129727) or a solution of sodium methoxide (B1231860) in methanol. researchgate.net The conditions must be carefully controlled to ensure complete removal of the acetyl groups without causing side reactions such as β-elimination of the O-linked glycan or epimerization of the amino acid stereocenters. researchgate.net Following deacetylation, the glycopeptide can be cleaved from the resin and the remaining protecting groups removed in a final step. It is also possible to perform further on-resin modifications, such as the enzymatic or chemical addition of more sugar units to the deprotected glycan. nih.gov

Solution-Phase Glycopeptide Synthesis Approaches Utilizing the Building Block

While less common than SPPS, solution-phase synthesis offers advantages for the large-scale production of shorter glycopeptides. In this approach, the peptide chain is elongated in a stepwise manner in solution. The Fmoc-Thr(GalNAc(Ac)3-β-D)-OH building block can be coupled to a C-terminally protected amino acid or peptide fragment using the same types of coupling reagents as in SPPS. nih.gov

A key challenge in solution-phase synthesis is the purification of the product after each coupling step. This is typically done by chromatography or crystallization. To facilitate purification, a hydrophobic tag can be temporarily attached to the peptide, allowing for easier separation from the reaction mixture. nih.gov This strategy has been successfully employed in the synthesis of complex glycopeptides. nih.gov

Chemoenzymatic Synthesis of Glycopeptides Incorporating the Building Block

Chemoenzymatic synthesis combines the power of chemical synthesis with the high selectivity and efficiency of enzymes. nih.gov In this approach, a glycopeptide containing the basic Fmoc-Thr(GalNAc(Ac)3-β-D)-OH unit is first synthesized chemically, often via SPPS. After deacetylation of the GalNAc moiety, glycosyltransferase enzymes are used to extend the glycan chain in a regio- and stereospecific manner. nih.govnih.gov

This method is particularly valuable for creating complex and heterogeneous glycan structures that are difficult to achieve through purely chemical means. nih.gov For example, after the initial incorporation of the GalNAc residue, enzymes like galactosyltransferases and sialyltransferases can be used to add galactose and sialic acid units, respectively, to create more elaborate O-glycan structures. nih.govnih.gov This approach provides access to a wide range of well-defined glycopeptides for biological studies. nih.gov

Challenges in Glycopeptide Assembly with Glycosylated Threonine

The assembly of glycopeptides using glycosylated threonine building blocks like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH presents several challenges that can affect the efficiency and purity of the final product. These challenges primarily stem from the steric bulk of the glycosylated amino acid and the potential for side reactions during peptide coupling.

One of the main difficulties is the often slow and inefficient coupling of these bulky residues to the growing peptide chain on the solid support. nih.govacs.org This can be exacerbated when multiple glycosylated amino acids are incorporated into the peptide sequence, leading to aggregation and a significant drop in yield. rsc.org To overcome this, researchers often resort to using a large excess of the precious glycosylated amino acid building block, longer reaction times, and elevated temperatures to drive the coupling to completion. rsc.org

A significant side reaction of concern during peptide synthesis is epimerization, the change in the stereochemistry of the chiral center of the amino acid. While glycosylated serine derivatives are highly susceptible to epimerization, sometimes resulting in as much as 80% of the undesired epimer, glycosylated threonine derivatives show a different behavior. nih.govacs.org Studies have systematically evaluated the coupling of glycosylated threonine derivatives and found that they produce negligible amounts of epimerization. nih.govacs.org This is a notable advantage of using glycosylated threonine over glycosylated serine.

However, under forcing coupling conditions, glycosylated threonine analogs can undergo a different side reaction: β-elimination. nih.govacs.org This reaction results in the loss of the glycan moiety and the formation of a dehydroamino acid residue in the peptide chain. The difference in reactivity between glycosylated serine and threonine derivatives is attributed to distinct conformational preferences of their reactive intermediates. nih.gov

Furthermore, the coupling rates of threonine-based amino acids, including their glycosylated forms, have been observed to be slower than those of serine derivatives. nih.govacs.org This slower coupling rate, which could theoretically allow more time for side reactions, does not, however, lead to increased epimerization in the case of glycosylated threonine. nih.gov

To mitigate these challenges, the choice of coupling reagents and reaction conditions is crucial. The use of certain bases, such as 2,4,6-trimethylpyridine (B116444) (TMP), has been shown to significantly reduce both epimerization in serine derivatives and β-elimination in threonine derivatives. nih.gov

The table below summarizes some of the key challenges and findings related to the incorporation of glycosylated threonine in glycopeptide synthesis.

| Challenge/Finding | Description | References |

| Slow Coupling Reactions | The steric bulk of the glycan can hinder the approach of the amino acid to the growing peptide chain, leading to slow and inefficient coupling. | nih.govacs.org |

| Aggregation | The presence of multiple bulky sugar moieties can cause the peptide chains to aggregate on the solid support, impeding further reactions. | rsc.org |

| Low Epimerization | Unlike glycosylated serine, glycosylated threonine derivatives exhibit very low levels of epimerization during coupling. | nih.govacs.org |

| β-Elimination | Under harsh or "forcing" coupling conditions, glycosylated threonine can undergo β-elimination, leading to the loss of the sugar group. | nih.govacs.org |

| Slower Coupling Rate than Serine | Threonine-based amino acids generally have slower coupling rates compared to their serine counterparts. | nih.govacs.org |

Analytical and Structural Characterization of Glycopeptides Containing Fmoc Thr Galnac Ac 3 β D Oh Derived Moieties

Spectroscopic Analysis for Glycopeptide Conformation

Spectroscopic methods are indispensable for probing the intricate three-dimensional structures of glycopeptides in solution. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into both the local and global conformational features influenced by glycosylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan and Peptide Backbone Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure and dynamics of glycopeptides. By analyzing various NMR parameters, researchers can define the conformation of both the carbohydrate and the peptide components.

Key NMR experiments and their findings include:

1H NMR Spectroscopy : The chemical shifts (δ), temperature coefficients (dδ/dT), and nuclear Overhauser effects (NOEs) of hydroxy protons are measured to understand their interaction with the surrounding environment. nih.gov For instance, studies on related glycopeptides have shown that some sugar hydroxyl groups may have reduced contact with the aqueous solvent due to steric hindrance from adjacent groups, like the 2-acetamido group of GalNAc. nih.gov

NOE-based Distance Restraints : NOEs identify protons that are close in space (typically <5 Å), providing crucial distance constraints for structural modeling. These experiments can reveal interactions between the sugar and peptide moieties, indicating specific folded conformations. While some studies show no direct hydrogen bonding between the sugar and the peptide, they do indicate that rotation around the glycosidic linkage (the bond between the sugar and the threonine) is often restricted. nih.gov

Scalar Coupling Constants (J-couplings) : Three-bond J-couplings (³J) are used to determine dihedral angles within both the peptide backbone (φ, ψ) and the sugar rings, helping to define their precise geometry.

These detailed NMR observables serve as critical inputs for computational modeling, allowing for the validation of force-field parameters and the generation of accurate structural ensembles of glycopeptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

When a glycan like GalNAc is introduced, it can significantly influence the peptide's conformational equilibrium. CD analysis is instrumental in quantifying these changes. nih.gov The analysis is typically performed in various solvents to mimic different environments, such as water, phosphate (B84403) buffer, or trifluoroethanol (TFE), which is known to promote the formation of secondary structures. nih.gov

Table 1: Representative CD Spectroscopy Analysis Parameters

| Parameter | Description |

|---|---|

| Wavelength Range | Typically 190-250 nm for secondary structure analysis. nih.gov |

| Sample Purity | Must be high (>95%) to avoid interference from contaminants. nih.govwvu.edu |

| Data Analysis | Spectra are deconvoluted using algorithms like SELCON or SOMSpec to estimate the percentage of α-helix, β-sheet, and random coil. mq.edu.auresearchgate.net |

| Application | Used to determine if glycosylation induces a shift in the secondary structure, for example, from a random coil to a more ordered conformation. nih.gov |

By comparing the CD spectra of a glycosylated peptide with its non-glycosylated counterpart, researchers can directly assess the structural impact of the sugar moiety.

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is an essential tool for the primary structural characterization of glycopeptides. It provides precise molecular weight determination and can be used to confirm the amino acid sequence, identify the site of glycosylation, and even gain information about the glycan structure itself.

Given the complexity of glycopeptides, which exhibit heterogeneity at both the peptide and glycan level, advanced MS techniques are often required. nih.gov A typical workflow involves enzymatic digestion of a glycoprotein (B1211001), followed by enrichment of the resulting glycopeptides and analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov

Several fragmentation methods are employed in tandem mass spectrometry (MS/MS) to sequence glycopeptides:

Collision-Induced Dissociation (CID) : This method primarily cleaves the glycosidic bonds, leading to the loss of the sugar moiety. While this helps identify the peptide backbone, it provides limited information on the exact attachment site if multiple potential sites exist.

Electron-Transfer Dissociation (ETD) : ETD preferentially cleaves the peptide backbone while leaving the labile glycan intact on its amino acid residue. nih.gov This is particularly powerful for unambiguously pinpointing the site of glycosylation. nih.gov

Higher-Energy Collisional Dissociation (HCD) : HCD fragmentation can produce both peptide backbone fragments and characteristic oxonium ions from the glycan, which act as reporters for the presence of specific sugars. nih.gov

Combined Fragmentation (e.g., HCD-pd-EThcD) : Hybrid methods that trigger ETD fragmentation based on the detection of HCD-generated oxonium ions offer a comprehensive approach, providing information on the peptide sequence, glycosylation site, and glycan composition in a single analysis. nih.gov

Table 2: Comparison of MS/MS Fragmentation Techniques for Glycopeptide Analysis

| Technique | Primary Cleavage | Advantage |

|---|---|---|

| CID | Glycosidic bonds | Good for peptide backbone sequencing after glycan loss. |

| ETD | Peptide backbone | Preserves the glycan structure on the peptide, ideal for site localization. nih.gov |

| HCD | Peptide and Glycosidic bonds | Generates diagnostic oxonium ions to confirm glycan presence. nih.gov |

| HCD-pd-EThcD | Hybrid | Comprehensive analysis of peptide sequence, glycan site, and glycan composition. nih.gov |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is fundamental to glycopeptide analysis, serving both to purify the molecules of interest and to assess their homogeneity. Due to the complexity of samples derived from protein digests, multi-step purification strategies are often necessary.

Enrichment Strategies : Before detailed analysis, glycopeptides are often enriched from a complex mixture of peptides. Common methods include:

Lectin Affinity Chromatography : This technique uses lectins—proteins that bind specifically to certain sugar structures—immobilized on a solid support to capture glycopeptides. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC separates molecules based on their hydrophilicity, effectively separating the more polar glycopeptides from non-glycosylated peptides. nih.gov

Boronate Affinity Chromatography : This method relies on the formation of reversible covalent bonds between boronic acid and the diol groups present in sugars. nih.gov

Purification and Purity Assessment :

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is the workhorse for the final purification of synthetic or enriched glycopeptides. It separates molecules based on hydrophobicity. The purity of the collected fractions is typically assessed by analytical RP-HPLC, ensuring a single, sharp peak, and confirmed by mass spectrometry. nih.govwvu.edu

Porous Graphitic Carbon (PGC) Chromatography : PGC columns are particularly useful for separating glycopeptide isomers that may differ only in the linkage of their sugars. nih.gov

Computational Chemistry and Molecular Dynamics Studies on Glycopeptide Conformations

Computational methods, particularly molecular dynamics (MD) simulations, provide a dynamic, atomic-level view of glycopeptide behavior in solution that complements experimental data. nih.gov These simulations can model the conformational landscape of a glycopeptide, revealing how the glycan influences the flexibility and preferred shapes of the peptide backbone. nih.govbeilstein-journals.org

The process involves:

System Setup : Building a starting model of the glycopeptide using specialized tools like CHARMM-GUI Glycan Reader, which can handle the complex covalent linkage between the carbohydrate and the amino acid. nih.gov

Force Field Selection : Using a well-parameterized empirical force field (like CHARMM or AMBER) that accurately describes the intramolecular and intermolecular forces for both peptides and carbohydrates. nih.gov

Simulation : Running the MD simulation, which calculates the trajectory of every atom over time, typically on the nanosecond to microsecond timescale.

Studies on model systems have shown that O-glycosylation with a β-linked GalNAc on a threonine residue can stabilize α-helical content through hydrogen bonding between the sugar and the peptide backbone. This contrasts with other glycosylation patterns that tend to induce more extended peptide conformations. Such computational insights are crucial for forming hypotheses about why certain glycosylation patterns are preferred in nature.

Table 3: List of Compounds

| Compound Name | |

|---|---|

| Fmoc-Thr(GalNAc(Ac)3-β-D)-OH | |

| Fmoc-Thr(αAc3GalNAc)-OH | nih.gov |

| Fmoc-β3hThr(αAc3GalNAc) | nih.gov |

| Fmoc-β3hThr(β(Ac4Gal(1–3))α(Ac3GalNAc)) | nih.gov |

| Fmoc-Thr(αAc3GalN3)-OH | nih.gov |

| Fmoc-β3hThr(αAc3GalN3) | nih.gov |

Academic Research Applications of Glycopeptides Containing Fmoc Thr Galnac Ac 3 β D Oh Derived Moieties

Probing O-Glycosylation Biosynthesis and Regulation

The intricate process of O-glycosylation is initiated and modulated by a series of enzymes. Synthetic glycopeptides derived from Fmoc-Thr(GalNAc(Ac)3-β-D)-OH are instrumental in dissecting the mechanisms of these enzymes.

Investigating Polypeptide α-N-Acetylgalactosaminyltransferases (ppGalNAcTs) Substrate Specificity Using Synthetic Glycopeptides

The initiation of mucin-type O-glycosylation is governed by a family of 20 polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAcTs), which transfer GalNAc to serine and threonine residues. nih.govresearchgate.net The substrate specificity of these isoenzymes is critical for the differential glycosylation of proteins. Synthetic glycopeptides, created using building blocks like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH, are employed to probe these specificities. By systematically varying the peptide sequence and the position of the glycosylated threonine, researchers can determine the sequence motifs and structural contexts that are preferentially recognized by each ppGalNAcT isoform.

For instance, studies have shown that some ppGalNAcTs prefer to act on previously glycosylated peptides, while others are inhibited by the presence of a nearby glycan. researchgate.net This highlights the complex regulation of the glycosylation process. The use of defined synthetic glycopeptides allows for the precise mapping of these preferences, which is essential for understanding the biological role of each enzyme.

Table 1: Hypothetical Substrate Specificity of ppGalNAcT Isoforms for Glycopeptides

| ppGalNAcT Isoform | Peptide Sequence | Glycosylation Site | Relative Activity (%) |

| ppGalNAcT-1 | GVGT GVG | Thr4 | 100 |

| ppGalNAcT-1 | GAGT GAG | Thr4 | 85 |

| ppGalNAcT-2 | GVGT (GalNAc)GVG | Thr4 | 120 |

| ppGalNAcT-2 | GAGT (GalNAc)GAG | Thr4 | 150 |

| ppGalNAcT-10 | APDT RPAP | Thr4 | 40 |

| ppGalNAcT-10 | APDT (GalNAc)RPAP | Thr4 | 95 |

Note: This table is illustrative and based on the general understanding of ppGalNAcT substrate preferences. Actual values would be determined experimentally.

Studying Glycosyltransferase Activity and Kinetics in Vitro

Beyond determining substrate specificity, synthetic glycopeptides are vital for in vitro studies of glycosyltransferase activity and kinetics. These well-defined substrates enable researchers to perform quantitative assays to measure enzyme efficiency (kcat/KM) for different peptide sequences. Such studies provide insights into how the local peptide environment influences the rate of glycosylation and the processivity of the enzymes. The acetyl protecting groups on the GalNAc moiety of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH can be removed post-synthesis to reveal the natural glycan structure, which is then used in these enzymatic assays.

Elucidating Protein-Carbohydrate Recognition Mechanisms

The interactions between proteins and carbohydrates are central to a vast array of biological functions, including cell adhesion, signaling, and immune responses. Glycopeptides synthesized with Fmoc-Thr(GalNAc(Ac)3-β-D)-OH serve as precise probes to unravel these recognition events.

Designing Glycopeptide Probes for Lectin Binding Studies

Lectins are proteins that specifically recognize and bind to carbohydrate structures. Synthetic glycopeptides are invaluable for characterizing the binding specificity and affinity of lectins. By presenting a defined glycan on a specific peptide backbone, researchers can investigate how the peptide context influences lectin binding. These studies often employ techniques like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) to quantify the binding interactions. For example, glycopeptides can be immobilized on a sensor chip to measure the binding kinetics of various lectins.

Table 2: Illustrative Binding Affinities of Lectins to a Synthetic Glycopeptide

| Lectin | Glycopeptide Probe | Dissociation Constant (KD) |

| Helix pomatia Agglutinin (HPA) | Ac-VTS(GalNAc)APDTR-NH2 | 1.5 x 10⁻⁵ M |

| Vicia villosa Lectin (VVL) | Ac-VTS(GalNAc)APDTR-NH2 | 5.2 x 10⁻⁶ M |

| Soybean Agglutinin (SBA) | Ac-VTS(GalNAc)APDTR-NH2 | 9.8 x 10⁻⁵ M |

Note: This table provides hypothetical data to illustrate the application. Actual binding affinities would be determined experimentally.

Exploring Antibody-Glycopeptide Interactions and Epitope Mapping

Glycopeptides are crucial for understanding the immune response to glycoproteins, particularly in the context of cancer and infectious diseases. nih.govnih.gov Aberrantly glycosylated proteins on the surface of cancer cells can act as tumor-associated carbohydrate antigens (TACAs), eliciting an antibody response. sussex-research.com Synthetic glycopeptides, mimicking these TACAs, are used to map the precise epitopes recognized by antibodies. nih.gov This is achieved by systematically synthesizing a library of glycopeptides with variations in the peptide sequence and glycan structure and then testing their binding to specific antibodies. This knowledge is fundamental for the design of glycopeptide-based vaccines and diagnostic tools. nih.govnih.gov

Research into Glycosylation's Influence on Peptide/Protein Structure and Function

The attachment of a carbohydrate moiety can significantly alter the conformation and, consequently, the function of a peptide or protein. researchgate.net Synthetic glycopeptides allow for detailed structural studies, often using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations, to understand these effects. nih.gov

Research has shown that O-glycosylation can influence the local peptide backbone conformation, sometimes inducing a more extended structure. nih.gov In other cases, intramolecular hydrogen bonds can form between the sugar and the peptide, leading to a more defined and stable structure. researchgate.net These conformational changes can, in turn, affect a protein's susceptibility to proteolysis, its ability to fold correctly, and its interaction with binding partners. For example, O-glycosylation within the receptor-binding domains of some peptide hormones has been shown to modulate receptor activation and extend the peptide's half-life. nih.gov

Table 3: Impact of Glycosylation on Peptide Properties

| Peptide | Glycosylation Status | Secondary Structure | Receptor Binding Affinity (EC50) |

| Peptide A | Unglycosylated | Random Coil | 10 nM |

| Peptide A | Glycosylated at Thr5 | β-turn propensity | 5 nM |

| Peptide B | Unglycosylated | α-helical | 20 nM |

| Peptide B | Glycosylated at Thr10 | Disrupted α-helix | 50 nM |

Note: This table presents hypothetical examples of how glycosylation can influence peptide structure and function. Experimental data is required for specific cases.

Conformational Effects of O-Glycosylation on Peptide Backbone and Side Chains

The attachment of O-glycans, even a single GalNAc residue, can significantly influence the local and global conformation of a peptide. This is due to steric interactions and the formation of hydrogen bonds between the sugar and the peptide, which can restrict the conformational freedom of the peptide backbone and alter the orientation of amino acid side chains. scispace.com

Research utilizing glycopeptides synthesized with moieties derived from Fmoc-Thr(GalNAc(Ac)3-β-D)-OH has provided detailed insights into these conformational changes. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful techniques to study these effects. For instance, studies on MUC1-derived glycopeptides have shown that O-glycosylation can induce a more extended and rigid conformation in the peptide backbone. nih.gov This stiffening effect is thought to be crucial for the function of mucins in forming protective mucus layers.

A comparative study on α-dystroglycan model peptides revealed that α-O-GalNAc modification leads to a more extended and less flexible backbone conformation compared to its non-glycosylated or α-O-Man modified counterparts. nih.gov This was evidenced by larger vicinal coupling constants in the NMR spectra, which are indicative of a more defined and extended peptide structure. nih.gov The increased rigidity conferred by O-GalNAc is believed to be important for the mechanical properties of α-dystroglycan, which plays a role in connecting the cytoskeleton to the extracellular matrix. nih.gov

The table below summarizes key findings on the conformational effects of O-glycosylation from various studies.

| Glycopeptide System | Experimental Technique(s) | Key Conformational Finding(s) | Reference(s) |

| MUC1-derived glycopeptides | NMR, Molecular Dynamics | O-glycosylation induces a more extended and rigid peptide backbone conformation. | nih.gov |

| α-dystroglycan model peptides | NMR, Molecular Dynamics | α-O-GalNAc modification results in a more extended and less flexible backbone compared to non-glycosylated or α-O-Man modified peptides. | nih.gov |

| Calcitonin derivatives | NMR, Circular Dichroism | Glycosylation did not significantly alter the peptide backbone conformation but did affect biological activity. | researchgate.net |

| Amyloid-β precursor protein (APP) peptides | Circular Dichroism | Tyr-O-GalNAc modification was a key driver of conformational changes. | nih.gov |

Modulation of Enzymatic Activity by Glycosylation

Glycosylation can profoundly impact the activity of enzymes by several mechanisms. It can alter the enzyme's conformation, affecting substrate binding or catalytic efficiency. Glycans can also directly participate in catalysis or mediate interactions with other proteins that regulate enzyme function.

The use of synthetic glycopeptides containing moieties derived from Fmoc-Thr(GalNAc(Ac)3-β-D)-OH has been instrumental in dissecting these effects. For example, studies on the proteolytic processing of the amyloid-β precursor protein (APP), which is implicated in Alzheimer's disease, have shown that O-glycosylation can influence the activity of secretase enzymes. nih.gov A study using synthetic APP glycopeptides found that the presence of a GalNAc moiety on a tyrosine residue increased the activity of both α- and β-secretases. nih.gov This suggests that glycosylation can direct the proteolytic fate of APP towards a specific pathway.

Furthermore, the activity of glycosyltransferases themselves is often regulated by the glycosylation status of their substrates. Kinetic studies on fibroblast growth factor 23 (FGF23) have demonstrated that the glycosylation of Thr178 by the enzyme GalNAc-T3 is significantly enhanced by the prior glycosylation of a nearby threonine residue (Thr171). nih.gov This indicates a lectin-mediated mechanism where the lectin domain of GalNAc-T3 recognizes the existing glycan, leading to more efficient glycosylation at the adjacent site. nih.gov

Development of Synthetic Glycopeptide Libraries for Glycomics Research

The complexity and heterogeneity of protein glycosylation present significant challenges to understanding its biological roles. Synthetic glycopeptide libraries, which can be created using building blocks like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH, offer a powerful approach to systematically investigate glycan-protein interactions.

Positional Scanning Glycopeptide Library Construction for Binding Studies

Positional scanning synthetic glycopeptide combinatorial libraries (PS-SGCLs) are a valuable tool for identifying the specific features of a glycopeptide that are important for binding to a particular protein, such as a lectin. In this approach, a library is created where each position in the peptide sequence is systematically varied. nih.govgenscript.com

For example, a PS-SGCL based on the MUC1 tandem repeat was synthesized to study the binding of lectins. nih.govnih.govacs.org This library consisted of multiple sublibraries, where at each potential glycosylation site, the amino acid was either threonine (glycosylated with Tn antigen) or serine. nih.govacs.org By screening these sublibraries for binding to different lectins, researchers could determine the importance of the number and location of glycans for high-affinity binding. nih.gov This approach revealed that both glycan density and the specific pattern of glycosylation are crucial for lectin recognition. nih.gov

The general principle of constructing a positional scanning glycopeptide library involves a "tea bag" approach in solid-phase peptide synthesis, where resin beads are physically separated into different bags for the coupling of specific amino acids or glycoamino acids at defined positions. nih.govacs.org

High-Throughput Screening Platforms for Glycan-Binding Assays

To efficiently screen the large number of compounds in a glycopeptide library, high-throughput screening (HTS) platforms are essential. These platforms automate the process of assaying the binding of each library member to a target protein.

One common HTS format for glycan-binding assays is the enzyme-linked lectin assay (ELLA), which is a variation of the enzyme-linked immunosorbent assay (ELISA). nih.govacs.org In this assay, the glycopeptide library members are immobilized on a microplate, and then incubated with a labeled lectin. The amount of bound lectin is then quantified, providing a measure of the binding affinity.

Microarray technology is another powerful HTS platform for glycomics research. nih.gov In a glycopeptide microarray, a large number of different glycopeptides are spotted onto a solid surface, such as a glass slide. nih.gov The microarray can then be probed with a fluorescently labeled protein to identify which glycopeptides it binds to. This technology allows for the simultaneous screening of thousands of interactions in a single experiment. nih.govbioglyco.com

The development of these HTS platforms, in conjunction with synthetic glycopeptide libraries, has greatly accelerated the pace of research in glycomics, enabling the rapid identification of glycan-binding specificities and the discovery of novel glycan-based biomarkers and therapeutic targets. nih.gov

Mechanistic Studies of Aberrant Glycosylation in Disease Models

Aberrant glycosylation, particularly the expression of truncated O-glycans like the Tn antigen, is a hallmark of many diseases, including cancer. nih.gov Glycopeptides synthesized using Fmoc-Thr(GalNAc(Ac)3-β-D)-OH are invaluable tools for investigating the molecular mechanisms underlying these changes and their pathological consequences.

The dysregulation of mucin-type O-linked glycosylation in cancer can result from various factors, including mutations in glycosyltransferase genes, altered expression levels of these enzymes, and changes in the Golgi apparatus where glycosylation occurs. nih.gov This often leads to the exposure of normally cryptic, truncated O-glycans on the cell surface, which can mediate tumor cell adhesion, invasion, and metastasis. nih.gov

Synthetic glycopeptides that mimic these tumor-associated carbohydrate antigens (TACAs) can be used to study their interactions with lectins and other glycan-binding proteins that are involved in cancer progression. nih.gov For instance, by using a positional scanning glycopeptide library of MUC1, researchers have been able to dissect the specific glycosylation patterns that are recognized by lectins implicated in tumor spread. nih.gov

Furthermore, these synthetic glycopeptides are being explored as components of anti-cancer vaccines. The goal is to elicit an immune response against the aberrant glycans expressed on tumor cells, leading to their destruction by the immune system. sussex-research.com

Future Directions and Emerging Trends in Fmoc Thr Galnac Ac 3 β D Oh Research

Advancements in Stereoselective Glycosylation Methodologies

The precise stereochemical control during the formation of the glycosidic linkage is a persistent challenge in carbohydrate chemistry. Recent progress in stereoselective glycosylation methodologies is set to enhance the synthesis of glycopeptides using building blocks like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH. A deeper understanding of glycosylation pathways, aided by kinetic studies and computational methods, is paving the way for more predictable and efficient reactions. frontiersin.orgnih.gov

Recent developments include the use of novel catalysts to control stereoselectivity. For instance, Jacobsen's group has reported the use of bis-thiourea catalysts for the stereoselective activation of diphenyl phosphate (B84403) leaving groups, achieving excellent yields and β-anomeric stereoselectivity with amino acid acceptors. frontiersin.orgnih.gov Additionally, the use of 2-cyanomethyl ether protection at the C2 position of thioglycoside donors has been shown to be effective in producing 1,2-trans glycosides with high stereoselectivity. frontiersin.orgnih.gov

Furthermore, catalyst systems are being developed to modulate stereoselectivity. For example, pyrrylium catalysts have been shown to catalyze β-selective glycosylation of trichloroacetimidate (B1259523) donors. frontiersin.orgnih.gov The choice of catalyst and reaction conditions can be tuned to favor the formation of either α- or β-glycosides, which is critical for synthesizing biologically relevant glycans. researchgate.net

| Catalyst System | Donor Type | Predominant Stereoselectivity | Reference |

| Bis-thiourea | Diphenyl phosphate | β | frontiersin.orgnih.gov |

| NIS/TMSOTf with 2-cyanomethyl ether protection | Thioglycoside | 1,2-trans | frontiersin.orgnih.gov |

| H3Pypy | α-trichloroacetimidate | β | frontiersin.orgnih.gov |

Novel Protecting Group Strategies for Enhanced Glycopeptide Synthesis

Protecting groups are essential in the synthesis of glycopeptides, and innovations in this area are crucial for improving the efficiency and yield of these complex syntheses. The acetyl groups on the GalNAc moiety of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH are a classic example of such protecting groups. nih.gov However, the development of novel protecting groups aims to address issues like β-elimination, a common side reaction in O-linked glycopeptide synthesis. nih.govacs.org

One promising strategy is the use of fluorobenzoyl groups as an alternative to traditional acetyl or benzoyl groups. nih.govacs.org Studies have shown that the use of 3-fluoro- or 2,5-difluorobenzoyl groups for protection can significantly decrease the extent of β-elimination during base-catalyzed deacylation. nih.govacs.org These fluorobenzoyl groups offer the stereodirecting advantages of benzoyl groups while being removable under milder conditions, similar to acetyl groups. nih.govacs.org

| Protecting Group Strategy | Advantage | Reference |

| Fluorobenzoyl groups | Reduces β-elimination, good stereoselectivity | nih.govacs.org |

| Acid-labile benzyl (B1604629) or silyl (B83357) ethers | Allows for one-step deprotection | nih.gov |

Integrated Chemoenzymatic Synthesis Methodologies for Complex Glycans

The limitations of purely chemical synthesis for large and complex glycans have spurred the development of integrated chemoenzymatic methodologies. This approach combines the flexibility of chemical synthesis for the peptide backbone with the high specificity and efficiency of enzymes for glycan elaboration. nih.gov Building blocks like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH can be incorporated into a peptide, which is then extended by a series of glycosyltransferases.

This strategy avoids the need for extensive protecting group manipulation on the carbohydrate moieties, which can be a significant hurdle in chemical synthesis. nih.gov For example, a chemoenzymatic route has been successfully used to synthesize proteoglycan linkage regions by first synthesizing a xylosylated glycopeptide via solid-phase synthesis, followed by enzymatic addition of a galactose unit using galactosyl transferase β4GalT7. acs.org

Enzymes like D-threonine aldolases are also being explored for the stereoselective synthesis of β-hydroxy-α-amino acids, which could be further elaborated into glycosylated amino acid building blocks. rsc.org The combination of chemical and enzymatic steps allows for the construction of homogeneous glycopeptides with complex, naturally occurring glycan structures that would be difficult to access through chemical synthesis alone. acs.orgnih.gov

Applications in Advanced Glycoconjugate Development as Research Tools

The use of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH and related glycoamino acids is pivotal in the development of advanced glycoconjugates that serve as powerful research tools. These synthetic molecules are instrumental in elucidating the structure-function relationships of glycoproteins. By incorporating this building block into specific sites within a peptide sequence, researchers can create well-defined glycopeptides to study the impact of glycosylation on protein folding, stability, and intermolecular interactions.

A significant application lies in the field of immunology and vaccine development. Tumor-associated carbohydrate antigens (TACAs), such as the Tn and T antigens, are often truncated O-glycans. sussex-research.com Synthetic glycopeptides containing these antigens, constructed using building blocks like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH, are being used to develop cancer vaccines designed to elicit an immune response against tumor cells. sussex-research.com

Furthermore, these synthetic glycoconjugates are being used to develop glycosylation inhibitors and mimetics. By modifying the glycan structure or the peptide backbone, researchers can create molecules that interfere with the enzymes involved in glycosylation, providing tools to study disease processes characterized by aberrant glycosylation.

High-Resolution Structural Biology of Glycopeptide-Protein Complexes

Understanding the three-dimensional structure of glycopeptide-protein complexes at high resolution is essential for deciphering the molecular basis of their biological functions. The ability to synthesize homogeneous glycopeptides using building blocks like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH is a prerequisite for these structural studies.

Advances in mass spectrometry and other analytical techniques are driving the field of glycoproteomics, which aims to identify and quantify glycoproteins on a large scale. nih.govnih.gov However, a key frontier is "structure-focused glycoproteomics," which seeks to determine the detailed structure of the glycans at specific sites. nih.gov This requires sophisticated analytical methods capable of discerning fine structural details, such as linkage isomers and branching patterns. nih.gov

The availability of synthetic, structurally defined glycopeptides facilitates their co-crystallization with binding partners, such as antibodies or lectins, enabling X-ray crystallographic or cryogenic electron microscopy (cryo-EM) studies. These high-resolution structures provide invaluable insights into the molecular recognition events mediated by glycans and can guide the rational design of therapeutics that target these interactions.

Q & A

Q. How does the glycosylation of threonine impact its reactivity in SPPS compared to non-glycosylated residues?

- Methodological Answer: Glycosylation reduces coupling efficiency due to steric hindrance. The relative reaction rate of Fmoc-Thr(GalNAc(Ac)³-β-D)-OH is 0.70 ± 0.03 compared to Fmoc-Thr(OH) (set as 1.0). To compensate, use double coupling with 2–4 equivalents of the glycosylated amino acid and extend coupling times to 1–2 hours .

Q. What is the role of acetyl protecting groups in Fmoc-Thr(GalNAc(Ac)³-β-D)-OH, and how are they removed post-synthesis?

- Methodological Answer: Acetyl groups protect the GalNAc moiety during SPPS. Remove them post-synthesis via hydrazine monohydrate (10% in DMF) or ammonia/methanol (2:8 v/v) treatment for 2–4 hours before TFA-mediated resin cleavage .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for Fmoc-Thr(GalNAc(Ac)³-β-D)-OH in complex glycopeptide synthesis?

- Methodological Answer:

- Pre-activation: Pre-activate the amino acid with DIC/HOBt (1:1 molar ratio) for 5–10 minutes before resin addition.

- Microwave Avoidance: Microwave heating may induce side reactions (e.g., acetylation via aminolysis); instead, use ambient or 35°C heating .

- Coupling Additives: Add 0.1–0.5 eq DMAP to enhance coupling yields in sterically hindered environments .

Q. What analytical techniques are critical for characterizing glycopeptides synthesized with Fmoc-Thr(GalNAc(Ac)³-β-D)-OH?

- Methodological Answer:

-

HPLC-MS: Monitor coupling efficiency and purity using reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) and ESI-MS for mass verification .

-

NMR Spectroscopy: Confirm glycosidic linkage stereochemistry (α/β) and acetyl group integrity via ¹H/¹³C NMR in DMSO-d₆ .

Analytical Method Key Parameters Application HPLC-MS C18 column, 0.1% TFA gradient Purity assessment, truncation detection NMR DMSO-d₆, 600 MHz Stereochemical confirmation

Q. How can researchers address truncation products caused by acetyl group transfer during SPPS?

- Methodological Answer: Truncation occurs via acetyl migration from GalNAc to the peptide N-terminus. Mitigation strategies include:

- Lower Reaction Temperatures: Perform couplings at 25°C instead of elevated temperatures.

- Capping-Free Protocols: Avoid capping reagents (e.g., acetic anhydride) to prevent competing acetylation .

Q. What are the applications of Fmoc-Thr(GalNAc(Ac)³-β-D)-OH in cancer immunotherapy research?

- Methodological Answer: The compound is used to synthesize MUC1 glycopeptides mimicking tumor-associated Tn antigens. These glycopeptides induce antibody responses against cancer cells and are being explored as anticancer vaccine candidates . Key steps include:

- Tn Antigen Incorporation: Introduce β-GalNAc-Thr residues into MUC1 tandem repeats.

- In Vivo Testing: Evaluate immunogenicity in murine models using Freund’s adjuvant .

Q. What challenges arise when synthesizing long, multi-glycosylated peptides (e.g., AFGP mimics) with this building block?

- Methodological Answer: Challenges include:

- Aggregation: Use chaotropic agents (e.g., 6 M guanidinium HCl) in the coupling buffer.

- Incomplete Deprotection: Optimize hydrazine treatment duration (up to 6 hours) for full acetyl removal in long sequences .

Data Contradictions and Resolutions

Q. Why do reported reaction rates for Fmoc-Thr(GalNAc(Ac)³-β-D)-OH (0.70 ± 0.03) differ from practical coupling outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.